7,8-Diaminopelargonic acid dihydrochloride
Description
7,8-Diaminopelargonic acid dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol . It is a white crystalline solid that is soluble in water and acidic solutions but insoluble in organic solvents . This compound is an intermediate in the biosynthesis of vitamin B5 (pantothenic acid) and plays a crucial role in the formation of coenzyme A, which is essential for the metabolism of proteins, fats, and carbohydrates .
Properties
IUPAC Name |
7,8-diaminononanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOAYSDSCJELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-91-6 | |
| Record name | 7,8-diaminononanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Components and Optimization
The enzymatic synthesis of 7,8-diaminopelargonic acid (DAPA) from 7-oxo-8-aminopelargonic acid (7-KAPg) is catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase in E. coli cell-free systems. Key reaction components include:
| Component | Role | Optimal Concentration |
|---|---|---|
| 7-KAPg | Substrate | 0.002 µmole |
| L-Methionine | Amino group donor | 1.0 µmole |
| Pyridoxal-5'-phosphate | Cofactor | 0.1 µmole |
| ATP | Energy source | 0.75 µmole |
| MgCl₂ | Cofactor stabilization | 1.0 µmole |
| NaHCO₃ | Carboxylation agent | 2.0 µmole |
Reaction Conditions :
-
pH : 7.8 (Tris-HCl buffer)
-
Temperature : 37°C
-
Incubation Time : 180 minutes (linear product formation up to 120 minutes).
The reaction proceeds via transamination, where the ε-amino group of L-methionine is transferred to the 7-keto position of 7-KAPg, yielding DAPA and α-keto-γ-methiolbutyric acid. Omission of PLP or L-methionine reduces activity by >90%, underscoring their indispensability.
Coupled Assay with Desthiobiotin Synthetase
To quantify DAPA, a coupled assay with desthiobiotin synthetase is employed. This enzyme converts DAPA to desthiobiotin, which is detectable via bioautography or thin-layer chromatography (Fig. 1). The synthetase requires:
This system achieves a specific activity of 12.5 × 10⁻⁷ µmoles desthiobiotin/mg protein/minute under optimal conditions.
Whole-Cell Biocatalysis with Resting E. coli Cells
Strain Selection and Substrate Utilization
Resting cells of E. coli strain D302 (bioD302) synthesize DAPA from 7-KAPg without cell lysis. Key advantages include:
Role of S-Adenosylmethionine (SAM)
In cell-free extracts, SAM outperforms L-methionine as an amino donor by 10-fold, but its activity is ATP- and Mg²⁺-dependent. This suggests SAM’s role as a methyl group donor in vivo, though its commercial preparations may require purification to eliminate inhibitory contaminants.
Chemical Synthesis and Purification Strategies
Synthetic Route Overview
While enzymatic methods dominate literature, chemical synthesis involves:
Solubility and Stability Profiling
Critical physicochemical properties include:
| Property | Value |
|---|---|
| Solubility in DMSO | 1–10 mg/mL (sparingly soluble) |
| Solubility in Ethanol | 0.1–1 mg/mL (slightly soluble) |
| Storage Stability | -20°C for ≤1 month |
These data inform purification protocols, emphasizing low-temperature storage and avoidance of repeated freeze-thaw cycles.
Challenges in Large-Scale Production
Substrate Inhibition
High concentrations of 7-KAPg (>0.005 µmole) inhibit aminotransferase activity, necessitating fed-batch substrate addition.
Cofactor Cost and Regeneration
PLP and SAM are expensive, prompting research into:
-
Cofactor Immobilization : PLP conjugated to polyethylene glycol retains 80% activity over five cycles.
-
ATP Regeneration Systems : Use of polyphosphate kinases to recycle ATP.
Recent Advances in Genetic Engineering
Overexpression of bioA Gene
The bioA gene encoding DAPA aminotransferase has been overexpressed in E. coli, increasing enzyme yield by 5-fold. This is critical for industrial applications requiring high catalyst loads.
Derepression of Biotin Operon
Biotin auxotrophs (e.g., E. coli K-12-22) derepress the biotin operon, elevating aminotransferase levels 3-fold compared to wild-type strains.
Analytical Methods for Quality Control
Chromatographic Techniques
Chemical Reactions Analysis
7,8-Diaminopelargonic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Formula : C9H20N2O2
- Molecular Weight : 188.27 g/mol
- CAS Number : 951786-35-9
- Solubility : Slightly soluble in water and methanol
Structure
The structure of 7,8-diaminopelargonic acid dihydrochloride features amino groups at positions 7 and 8 of a nonanoic acid backbone, which is pivotal for its biological activity.
Biochemical Research
This compound plays a crucial role in the biosynthesis of biotin. It acts as a substrate for various enzymes involved in this pathway:
- Enzyme Interaction : It interacts with the enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase, facilitating the conversion of substrates necessary for biotin synthesis.
Case Study: Biotin Biosynthesis
A study demonstrated that the compound is essential for the enzymatic reactions leading to biotin formation. The enzyme dethiobiotin synthetase catalyzes the conversion of 7,8-diaminopelargonic acid to dethiobiotin, highlighting its significance in metabolic processes .
Medicinal Chemistry
Research indicates that this compound has potential applications in developing therapeutic agents targeting coenzyme A pathways. Coenzyme A is vital for fatty acid metabolism and energy production:
- Metabolic Disorders : Studies have explored its role in metabolic disorders where coenzyme A levels are disrupted. By understanding how this compound influences coenzyme A synthesis, researchers aim to develop treatments for related disorders .
Industrial Applications
In the industrial sector, this compound is utilized in the production of vitamins and nutraceuticals:
- Vitamin Production : It serves as an intermediate in synthesizing vitamin B5 (pantothenic acid), which is essential for human health and widely used in dietary supplements .
Chemical Synthesis
In organic chemistry, this compound is used as a reagent for synthesizing various chemical compounds:
- Synthesis Reactions : The compound can undergo oxidation and reduction reactions to form different derivatives. It is also employed in substitution reactions where functional groups are modified.
Mechanism of Action
The mechanism of action of 7,8-diaminopelargonic acid dihydrochloride involves its role as an intermediate in the biosynthesis of vitamin B5. It is converted from 7-keto-8-aminopelargonic acid through a transamination reaction catalyzed by the enzyme diaminopelargonic acid aminotransferase . This reaction requires S-adenosyl-L-methionine as the amino donor and involves the transfer of an amino group to form 7,8-diaminopelargonic acid . The compound then undergoes further enzymatic reactions to form pantothenic acid, which is essential for the synthesis of coenzyme A .
Comparison with Similar Compounds
7,8-Diaminopelargonic acid dihydrochloride is unique due to its specific role in the biosynthesis of vitamin B5. Similar compounds include:
7-Keto-8-aminopelargonic acid: An intermediate in the same biosynthetic pathway, which is converted to 7,8-diaminopelargonic acid.
Pantothenic acid: The final product of the biosynthetic pathway, which is essential for coenzyme A synthesis.
S-adenosyl-L-methionine: An amino donor in the transamination reaction that converts 7-keto-8-aminopelargonic acid to 7,8-diaminopelargonic acid.
These compounds are all part of the same metabolic pathway and play interconnected roles in the biosynthesis of vitamin B5.
Biological Activity
7,8-Diaminopelargonic acid dihydrochloride (DAPD) is a significant compound in biochemical research, particularly due to its role in the biosynthesis of biotin (vitamin B7) and its involvement in various metabolic pathways. This article explores the biological activity of DAPD, including its mechanisms of action, biochemical properties, cellular effects, and applications in research and medicine.
Target Enzyme
The primary target of DAPD is the enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase . This enzyme catalyzes the transamination reaction that converts 7-keto-8-aminopelargonic acid into DAPD, utilizing S-adenosyl-L-methionine as a cofactor. The enzymatic activity is crucial for the synthesis of biotin, which is necessary for various metabolic processes including fatty acid synthesis and energy metabolism .
Biochemical Pathways
DAPD plays a pivotal role in the biosynthetic pathway of biotin. The pathway can be summarized as follows:
- 7-Keto-8-aminopelargonic acid is converted to DAPD via transamination.
- DAPD is subsequently transformed into desthiobiotin , which is then converted into biotin.
This pathway highlights the importance of DAPD not only as an intermediate but also as a substrate that influences the overall metabolism of essential nutrients .
Stability and Solubility
DAPD is stable at room temperature and its solubility can be affected by environmental factors such as pH. This stability is critical for its use in laboratory settings where consistent results are required.
Enzyme Interactions
DAPD interacts with various enzymes, acting as an effective inhibitor in some cases. For example, it has been shown to inhibit certain aminotransferases, which are essential for amino acid metabolism.
Cellular Effects
Impact on Cell Function
Research indicates that DAPD influences several cellular processes including:
- Cell Signaling: It modulates signaling pathways that are critical for cell growth and differentiation.
- Gene Expression: DAPD has been observed to affect gene expression related to metabolic pathways.
- Metabolic Regulation: The compound plays a role in regulating metabolic processes by influencing the synthesis of coenzymes necessary for energy production .
Research Applications
DAPD has several applications across various fields:
- Biochemistry: Used as a reagent in studies related to vitamin biosynthesis.
- Pharmacology: Investigated for its potential therapeutic roles in metabolic disorders linked to coenzyme A deficiencies.
- Industrial Chemistry: Employed in the synthesis of vitamins and nutraceuticals .
Comparative Analysis with Similar Compounds
The following table compares DAPD with related compounds involved in the biotin biosynthetic pathway:
| Compound | Role in Pathway | Similarity to DAPD |
|---|---|---|
| 7-Keto-8-aminopelargonic acid | Precursor to DAPD | Direct precursor |
| Pantothenic acid | Final product of the pathway | End product; essential for CoA synthesis |
| S-Adenosyl-L-methionine | Amino donor for transamination | Co-factor for enzymatic reactions |
This comparison highlights how DAPD fits into a larger network of biochemical interactions essential for maintaining metabolic health.
Case Studies and Research Findings
Several studies have documented the biological activity of DAPD:
- Enzymatic Characterization: A study purified the enzyme responsible for converting 7-keto-8-aminopelargonic acid to DAPD, revealing insights into its kinetic properties and substrate specificity .
- Metabolic Studies: Research using Escherichia coli demonstrated that resting cells can synthesize DAPD under specific conditions, providing a model for studying biotin biosynthesis .
- Inhibitory Effects: Investigations into the inhibitory effects of DAPD on various aminotransferases have shown promise for developing new antimicrobial agents targeting bacterial pathways .
Q & A
Basic Research Questions
Q. How is 7,8-diaminopelargonic acid dihydrochloride synthesized and purified for experimental use?
- Methodological Answer : The dihydrochloride form is synthesized by dissolving the free base in ethanol and adjusting the pH to 3.0 with concentrated hydrochloric acid to precipitate the salt. Purification involves recrystallization from ethanol/water mixtures, followed by lyophilization. Purity is confirmed via HPLC using ion-pair chromatography (e.g., C18 column with heptafluorobutyric acid as an ion-pairing agent) . For large-scale preparations, column chromatography with silica gel or reverse-phase resins may optimize yield and purity .
Q. What analytical techniques validate the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify proton and carbon environments, particularly the amine and carboxylate groups. Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak (expected : 277.1 for ) .
- Purity Assessment : Elemental analysis ensures correct stoichiometry of C, H, N, and Cl. Pharmacopeial methods, such as clarity testing (1% w/v aqueous solution) and sulfated ash analysis (<0.1%), are recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt institutional chemical hygiene plans, including:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Engineering Controls : Use fume hoods for weighing and solubilization to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Documentation : Maintain a Safety Data Sheet (SDS) and train personnel on emergency procedures (e.g., eye wash stations) .
Advanced Research Questions
Q. How does the dual-specific active site of 7,8-diaminopelargonic acid synthase (DAPA synthase) influence substrate binding and catalytic efficiency?
- Methodological Answer : The enzyme’s active site accommodates both S-adenosyl-L-methionine (SAM) and 7-keto-8-aminopelargonic acid (KAPA). Key steps include:
- Structural Analysis : X-ray crystallography (PDB ID: 1Q7N) reveals conserved residues (e.g., Arg391) that stabilize the pyridoxal-5'-phosphate (PLP)-SAM complex .
- Mutagenesis Studies : The R391A mutation reduces catalytic efficiency () by 90%, confirmed via stopped-flow kinetics and UV-Vis spectroscopy to monitor PLP intermediates .
Q. What experimental approaches are used to study inhibitors of biotin biosynthesis targeting DAPA synthase?
- Methodological Answer :
- Enzyme Inhibition Assays : Recombinant DAPA synthase (e.g., from E. coli) is incubated with potential inhibitors (e.g., amiclenomycin analogs) and substrates (SAM/KAPA). Activity is measured via HPLC quantification of DAPA or spectrophotometric detection of byproducts (e.g., methylthioadenosine) .
- Isothermal Titration Calorimetry (ITC) : Determines binding thermodynamics (, ) between inhibitors and the enzyme .
Q. How do structural variations in DAPA synthase across species affect substrate specificity and inhibitor design?
- Methodological Answer :
- Comparative Genomics : Align sequences (e.g., E. coli vs. Mycobacterium tuberculosis) to identify conserved motifs (e.g., PLP-binding pocket).
- Molecular Dynamics (MD) Simulations : Analyze substrate docking and conformational flexibility. For example, M. tuberculosis DAPA synthase exhibits a narrower active site, requiring SAM analogs with smaller substituents .
Data Contradictions and Resolution
- Synthesis Yield Variability : Conflicting reports on recrystallization efficiency (40–70%) may arise from solvent polarity or HCl stoichiometry. Optimize by testing ethanol/water ratios (e.g., 3:1 to 5:1) and monitoring pH during neutralization .
- Enzyme Kinetics : Discrepancies in values for SAM (10–50 µM) across studies could reflect assay conditions (e.g., pH 7.5 vs. 8.0). Standardize buffer systems (e.g., 50 mM Tris-HCl) and pre-incubate enzymes with PLP .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | ||
| CAS Number | 951786-35-9 | |
| Solubility in Water | ≥50 mg/mL (25°C) | |
| UV-Vis | 280 nm (PLP adduct) |
Table 2 : Kinetic Parameters of DAPA Synthase from E. coli
| Substrate | (µM) | (s) | (Ms) |
|---|---|---|---|
| SAM | 12 ± 2 | 0.45 ± 0.03 | |
| KAPA | 8 ± 1 | 0.42 ± 0.02 | |
| Data sourced from kinetic assays at pH 8.0, 25°C . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
